2-chloro-N-(4-propoxyphenyl)acetamide
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Overview
Description
2-chloro-N-(4-propoxyphenyl)acetamide is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of a chloro group, a propoxy group, and an acetamide functional group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-propoxyphenyl)acetamide typically involves the reaction of 4-propoxyphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The general reaction scheme is as follows:
[ \text{4-propoxyphenylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as mixing, reaction, separation, and purification to obtain the compound in high yield and purity. The use of automated reactors and advanced purification techniques like recrystallization or chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of N-(4-propoxyphenyl)acetamide derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-(4-propoxyphenyl)acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro and propoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)acetamide
- 2-chloro-N-(4-ethoxyphenyl)acetamide
- 2-chloro-N-(4-butoxyphenyl)acetamide
Uniqueness
2-chloro-N-(4-propoxyphenyl)acetamide is unique due to the presence of the propoxy group, which imparts specific chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(4-propoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-7-15-10-5-3-9(4-6-10)13-11(14)8-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGQCMWVAGEMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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